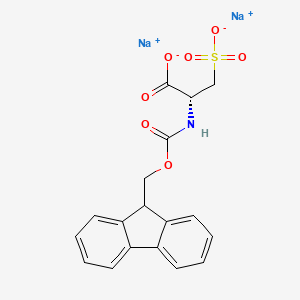

Sal de disodio del ácido Fmoc-L-cisteico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mildly basic conditions.

Aplicaciones Científicas De Investigación

Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate has several applications in scientific research:

Chemistry: Used in peptide synthesis as a protecting group for amino acids.

Biology: Facilitates the study of protein-protein interactions by enabling the synthesis of peptides and small proteins.

Medicine: Used in the development of peptide-based drugs and therapeutic agents.

Industry: Employed in the production of synthetic peptides for research and pharmaceutical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The resulting Fmoc-protected amino acid is then sulfonated using a sulfonating agent like chlorosulfonic acid. The final product is isolated as a sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can remove the Fmoc group, yielding the free amino acid.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Piperidine is often used to remove the Fmoc group under basic conditions.

Substitution: Nucleophiles such as amines and alcohols can react with the sulfonate group.

Major Products

Oxidation: Sulfonic acids.

Reduction: Free amino acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation. It is removed by treatment with a base such as piperidine, revealing the free amino group for further reactions. This protection-deprotection cycle is crucial for the stepwise synthesis of peptides .

Comparación Con Compuestos Similares

Similar Compounds

Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolylpropanoate): Similar structure but with a different substituent on the propanoate group.

(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid: Contains a boronic acid group instead of a sulfonate group.

Uniqueness

Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate is unique due to its sulfonate group, which imparts specific chemical properties such as increased solubility in water and the ability to participate in unique substitution reactions. This makes it particularly useful in peptide synthesis and other applications where solubility and reactivity are important .

Actividad Biológica

Fmoc-L-cysteic acid disodium salt is a protected derivative of cysteic acid, an amino acid that plays a significant role in various biological processes. Cysteic acid is formed through the oxidation of cysteine and is involved in post-translational modifications of peptides and proteins. This article explores the biological activity of Fmoc-L-cysteic acid disodium salt, focusing on its synthesis, applications, and effects in biological systems.

- Chemical Formula : C₁₈H₁₅NNa₂O₇S

- CAS Number : 320384-09-6

- Molecular Weight : 408.37 g/mol

Fmoc-L-cysteic acid disodium salt is characterized by its high polarity, which facilitates its use in peptide synthesis, particularly in the formation of cysteine-containing peptides.

Synthesis and Stability

The synthesis of Fmoc-L-cysteic acid disodium salt typically involves the oxidation of cysteine or cystine. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group that stabilizes the amino acid during peptide synthesis. This compound can be synthesized using various methods, including solid-phase peptide synthesis (SPPS), which allows for the incorporation of cysteic acid into peptides without requiring additional oxidation steps .

Fmoc-L-cysteic acid disodium salt exhibits several biological activities due to its structural properties:

- Antioxidant Activity : Cysteic acid derivatives are known to exhibit antioxidant properties, which can help mitigate oxidative stress in cells.

- Neuroprotective Effects : Research indicates that cysteic acid may play a role in protecting neuronal cells from damage, potentially influencing conditions such as neurodegenerative diseases.

- Modulation of Enzyme Activity : The presence of cysteic acid can alter enzyme activities in various biological pathways, impacting metabolic processes .

Case Studies

- Inflammation and Lung Health : A study highlighted the elevation of acylamino acids, including cysteic acid derivatives, in bronchoalveolar lavage fluid from mice with lung inflammation. This suggests a potential role for cysteic acid in inflammatory responses and lung health .

- Peptide Therapeutics : In therapeutic applications, Fmoc-L-cysteic acid has been utilized to synthesize peptides with enhanced stability and bioactivity. For instance, its incorporation into peptide sequences has shown promise in developing novel analgesics with improved pharmacokinetic profiles .

Applications in Research and Medicine

Fmoc-L-cysteic acid disodium salt is widely used in peptide synthesis for research purposes, particularly in studies involving:

- Peptide Design : The compound allows researchers to design peptides that mimic natural proteins with specific functionalities.

- Therapeutic Development : Its role in synthesizing bioactive peptides positions it as a candidate for developing new therapeutics targeting various diseases.

Comparative Analysis of Cysteine Derivatives

The following table summarizes key characteristics and applications of different cysteine derivatives, including Fmoc-L-cysteic acid disodium salt:

| Compound | Chemical Structure | Primary Use | Biological Activity |

|---|---|---|---|

| Fmoc-L-Cysteine | C₃H₇NOS | Peptide Synthesis | Antioxidant, Neuroprotective |

| Fmoc-L-Cysteic Acid Disodium Salt | C₁₈H₁₅NNa₂O₇S | Peptide Synthesis | Modulates Enzyme Activity |

| Cystine | C₆H₁₂N₂O₄S₂ | Protein Stabilization | Antioxidant |

Propiedades

IUPAC Name |

disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S.2Na/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t16-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJDMFNWKCNZAT-SQKCAUCHSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NNa2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.